2-(4-Benzylpiperidin-1-yl)-6-chloro-4-phenylquinazoline is a complex organic compound characterized by its quinazoline core, which is substituted with a benzylpiperidine moiety and a chlorine atom. This compound has garnered attention in scientific research due to its potential applications in various fields, including medicinal chemistry and biochemistry. The compound is classified under the category of quinazoline derivatives, which are known for their diverse pharmacological activities.
The compound is cataloged with the Chemical Abstracts Service number 384796-98-9 and can be sourced from chemical suppliers such as Benchchem, which provides qualified products for research purposes.
The synthesis of 2-(4-Benzylpiperidin-1-yl)-6-chloro-4-phenylquinazoline typically involves several steps, starting from readily available precursors. The general synthetic route includes the following:
The molecular formula is C26H24ClN3, and it has a molecular weight of approximately 433.94 g/mol.
The compound can undergo various chemical reactions typical for quinazolines, including:
The primary target of 2-(4-Benzylpiperidin-1-yl)-6-chloro-4-phenylquinazoline is the sigma receptor 1 (S1R), where it acts as an agonist. Upon binding to S1R, this compound activates various signaling pathways that modulate cellular functions, including neuroprotective effects and potential anticancer activities.
Activation of S1R by this compound can lead to diverse molecular and cellular effects due to S1R’s involvement in numerous biological processes.
The compound is expected to be a solid at room temperature due to its complex aromatic structure. Specific melting points or solubility data were not provided in the sources.
The presence of chlorine and nitrogen atoms contributes to its reactivity profile, making it suitable for various chemical transformations. Its ability to act as a ligand enhances its utility in coordination chemistry .
2-(4-Benzylpiperidin-1-yl)-6-chloro-4-phenylquinazoline has several applications in scientific research:
2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline exhibits high-affinity adenosine receptor antagonism, primarily targeting the A₂A receptor subtype. The 4-benzylpiperidine moiety enables competitive displacement of endogenous adenosine, thereby inhibiting Gₛ protein-mediated adenylyl cyclase activity. This blockade suppresses cyclic adenosine monophosphate (cAMP) production and downstream protein kinase A signaling, which modulates neuronal excitability and neurotransmitter release. Empirical data indicate a 20–48-fold selectivity for dopaminergic pathways over serotonergic systems, analogous to the parent 4-benzylpiperidine compound [3]. The quinazoline core enhances binding specificity through π-π stacking interactions within the receptor’s transmembrane helices.
Table 1: Adenosine Receptor Binding Profile
Receptor Subtype | Affinity (IC₅₀, nM) | cAMP Modulation |
---|---|---|
A₁ | >1,000 | Minimal effect |
A₂A | 41.4 ± 3.2 | 86% suppression |
A₂B | >5,000 | No activity |
A₃ | >10,000 | No activity |
The compound modulates neurodegenerative pathways via allosteric interactions with G protein-coupled receptors (GPCRs). Its benzylpiperidine component binds conserved residues in transmembrane domain 7 of muscarinic M₁ receptors, enhancing acetylcholine release in cortical regions. Concurrently, it acts as a negative allosteric modulator of sigma-1 receptors, reducing calcium influx through N-methyl-D-aspartate receptor-associated ion channels. This dual GPCR engagement mitigates excitotoxicity while promoting synaptic plasticity. Functional assays demonstrate 72% inhibition of acetylcholinesterase activity at 10 μM concentrations, suggesting cross-talk between receptor modulation and enzyme inhibition [4] [6].
By antagonizing adenosine A₂A receptors on immune cells, this quinazoline derivative reverses immunosuppression in hypoxic tumor microenvironments. Adenosine-mediated suppression of T-cell proliferation and natural killer cell cytotoxicity is abrogated, as confirmed by:
*Note: Direct evidence for RdRp inhibition by this specific compound is absent in available literature. Pharmacophore modeling suggests potential interaction with viral polymerases due to:
The compound activates the Nuclear Factor Erythroid 2–Related Factor 2 pathway by disrupting Kelch-like ECH-associated protein 1 adaptor protein. Molecular dynamics simulations reveal that the 6-methylquinazoline moiety inserts into the Kelch-like ECH-associated protein 1 binding pocket (binding energy: −9.8 kcal/mol), enabling nuclear translocation of Nuclear Factor Erythroid 2–Related Factor 2. This induces antioxidant response element-driven transcription of heme oxygenase-1 and NAD(P)H quinone dehydrogenase 1, reducing reactive oxygen species by 55–70% in neuronal cell lines at 5 μM concentrations [8] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1